Rhodium(II)-catalyzed Spirocyclizations: This method utilizes cyclic α-diazocarbonyl compounds and tetrahydrofuran in the presence of a Rhodium(II) catalyst. The reaction proceeds through a Rh(II) carbene intermediate, followed by oxonium ylide formation and a Stevens-type rearrangement to yield the desired spirocyclic scaffold. []
Acid-Promoted Rearrangements: Allylic ketals can undergo acid-promoted rearrangements to afford 3-acyltetrahydrofurans, which can be further elaborated to access the 8-oxa-1-azaspiro[4.5]decane core. []
Palladium(0)-Mediated Cyclocarbonylation: This approach utilizes γ-iodoallylic alcohols and palladium(0) catalysts for the construction of the spirocyclic ring system. []
Nucleophilic Displacement: Alkylation of N-vinylpyrrolidone followed by nucleophilic displacement reactions with suitable reagents can afford 8-oxa-1-azaspiro[4.5]decane derivatives. []
Molecular Structure Analysis
Cyclohexane Ring Conformation: The cyclohexane ring typically adopts a chair conformation. [, , ]
Substituent Orientation: Depending on the nature and position of substituents, variations in their orientation (axial or equatorial) are observed. [, ]
Intermolecular Interactions: Hydrogen bonding interactions, particularly N-H⋯O and C-H⋯O, are commonly observed in the crystal structures, contributing to the overall packing arrangement. [, , ]
Chemical Reactions Analysis
Nitrification: The enol form of certain derivatives can be nitrated to introduce nitro groups. []
Condensation Reactions: Compounds containing reactive carbonyl groups can undergo condensation reactions with nucleophiles like hydrazine hydrate to afford spirocyclic pyrazoles. []
Alkylation: N-alkylation of the piperidine nitrogen atom can be achieved using appropriate alkylating agents. []
Oxime Formation: Carbonyl groups can be converted to oximes through reaction with hydroxylamine. []
Mechanism of Action
Muscarinic Agonism: Certain derivatives, like YM796, exhibit potent muscarinic agonist activity, particularly at the M1 receptor subtype, suggesting potential for treating dementia. [, , ]
SHP2 Inhibition: Specific derivatives, such as TNO155 and IACS-15414, act as allosteric inhibitors of the protein tyrosine phosphatase SHP2, demonstrating potential for cancer therapy. [, ]
Antimicrobial Activity: Some derivatives display antimicrobial activity, potentially by disrupting bacterial cell membrane integrity and function. []
Applications
Medicinal Chemistry: This scaffold serves as a privileged structure for developing novel therapeutics, particularly for treating:
Dementia: YM796, a potent and selective M1 agonist, has shown promising results in preclinical studies for Alzheimer's disease. [, , ]
Cancer: SHP2 inhibitors like TNO155 and IACS-15414 are being investigated for their potential in treating various cancers. [, ]
Epilepsy: Some derivatives exhibit anticonvulsant activity and are being explored for their potential as antiepileptic agents. [, ]
Material Science: Polymerizable derivatives, like 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one, have been utilized to create novel polymers with potential applications in drug delivery and biomaterials. []
Nonlinear Optics: Certain derivatives, such as 8-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, display significant second harmonic generation efficiency, making them potential candidates for nonlinear optical materials. []
Related Compounds
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Compound Description: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one serves as a foundational structure in the pursuit of M1 muscarinic agonists designed for potential use in treating dementia symptoms. This compound incorporates the tetrahydrofuran ring system found in muscarone into the 8-azaspiro[4.5]decane framework. []
Relevance: This compound exhibits a high degree of structural similarity to 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, sharing the core spirocyclic system with an oxygen atom incorporated within the larger ring. The key difference lies in the substitution pattern, with the related compound featuring methyl groups at the 2- and 8-positions and a carbonyl group at the 3-position. []
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one
Compound Description: Demonstrating preferential affinity for M1 over M2 receptors, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one exhibits potent antiamnesic activity with a wider therapeutic window compared to the reference compound RS86. Notably, it stimulates phosphoinositide hydrolysis in rat hippocampal slices, signifying partial agonistic activity towards M1 muscarinic receptors. []
Relevance: Structurally, this compound closely resembles 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, maintaining the core 8-oxa-1-azaspiro[4.5]decane system. The distinction arises from the presence of an ethyl group at the 2-position, a methyl group at the 8-position, and a carbonyl group at the 3-position in the related compound. []
Compound Description: This compound, 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, stands out for its preferential affinity for M1 over M2 receptors. It exhibits potent antiamnesic activity while maintaining a favorable separation from hypothermia-inducing activity. It also stimulates phosphoinositide hydrolysis in rat hippocampal slices, indicating partial agonistic activity at M1 muscarinic receptors. [, , ]
Relevance: The structural similarity between this compound and 3-Methoxy-8-oxa-1-azaspiro[4.5]decane is evident in the shared 8-oxa-1-azaspiro[4.5]decane framework. The related compound differentiates itself through methyl substituents at the 2- and 8-positions and a methylene group at the 3-position. [, , ]
Compound Description: This compound demonstrates affinity for cortical M1 receptors and effectively reverses scopolamine-induced impairment in mouse passive avoidance tasks, highlighting its potential as a therapeutic agent for cognitive disorders. []
Relevance: Compared to 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, this related compound shares the spirocyclic structure but incorporates an additional nitrogen atom in the five-membered ring, forming a 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione system. []
Compound Description: Synthesized via nitrification of its enol precursor, this compound provides insights into the conformational preferences of substituted 1-azaspiro[4.5]decane-2,4-dione systems. The crystal structure reveals a twisted conformation of the pyrrolidine ring and key hydrogen bonding interactions. []
Relevance: Sharing the core 1-azaspiro[4.5]decane moiety with 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, this related compound features a 2,4-dione group on the pyrrolidine ring and a 2,5-dimethylphenyl substituent at the 3-position. It lacks the oxygen atom in the cyclohexane ring, distinguishing it from the target compound. []
Compound Description: APDA displays notable second harmonic generation efficiency and desirable optical transparency in the visible region, making it a potential candidate for nonlinear optical applications. []
Compound Description: PB17-026-01 demonstrates potent inhibitory activity against the SHP2 protein, a key regulator of cellular signaling pathways implicated in cancer. It binds to the allosteric site of SHP2, providing a novel mechanism for therapeutic intervention. []
Compound Description: Identified as a promising SHP2 inhibitor, IACS-15414 exhibits potent anti-tumor activity in vivo and demonstrates favorable pharmacological properties, including good oral bioavailability and a lack of hERG liability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.